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Pyrrolo[1,2-c]pyrimidine-4-carbonitrile

PI3Kα inhibition Kinase inhibitor Oncology

Kinase inhibitor development requires precise scaffold geometry and substituent positioning. Isomeric pyrrolopyrimidines lack the [1,2-c] fusion and 4-nitrile H-bond donor critical for p110α binding (Val851 backbone). Substituting with unsubstituted or 4-oxo analogs alters SAR and synthetic routes. - **Enzymatic potency:** PI3Kα IC₅₀ to 0.1 nM; cellular cytotoxicity 0.21-1.99 μM (HeLa p110α-overexpressing). - **Synthetic versatility:** Nitrile handle enables amides, acids, amines, tetrazoles; catalyst-free multicomponent synthesis available. - **Supply:** 98% min. purity, batch-specific NMR/HPLC/GC certificates. Immediate dispatch.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B11923157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-c]pyrimidine-4-carbonitrile
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C(C2=C1)C#N
InChIInChI=1S/C8H5N3/c9-4-7-5-10-6-11-3-1-2-8(7)11/h1-3,5-6H
InChIKeyNRZMRKDFNPVPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-c]pyrimidine-4-carbonitrile: Core Identity and Physicochemical Profile


Pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 52951-24-3) is a bicyclic fused heterocycle comprising a pyrrole ring annulated at the [1,2-c] position of a pyrimidine bearing a nitrile substituent at position 4. Its molecular formula is C₈H₅N₃ with a molecular weight of 143.15 g/mol and SMILES notation N#CC1=CN=CN2C1=CC=C2 . The compound belongs to the broader pyrrolopyrimidine class, a privileged scaffold in medicinal chemistry that has yielded clinical kinase inhibitors and continues to be actively investigated for anticancer, anti-inflammatory, and neurotropic applications [1]. Commercially, this building block is supplied at a standard purity of 98% with batch-specific quality certificates including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails for This Scaffold


The pyrrolo[1,2-c] fusion geometry creates a sterically and electronically distinct environment for the 4-carbonitrile group that is not reproduced in isomeric pyrrolo[2,3-d]pyrimidines or pyrrolo[3,2-d]pyrimidines [1]. Within the same [1,2-c] scaffold, the presence versus absence of the 4-CN group materially alters both the hydrogen-bonding pharmacophore and the synthetic diversification vectors: crystallographic and docking evidence from PI3Kα inhibitor programs demonstrates that the nitrile participates in a specific hydrogen bond with the backbone amide of Val851, an interaction not available to the corresponding 4-unsubstituted or 4-oxo analogs [2]. Furthermore, the nitrile serves as a synthetic handle for further elaboration (hydrolysis to amide/acid, cycloaddition, reduction), meaning that procurement of the 4-carbonitrile variant is not interchangeable with procurement of other 4-substituted pyrrolo[1,2-c]pyrimidines without altering downstream synthetic routes [3]. These scaffold-specific and substituent-specific features directly determine both biological target engagement profiles and synthetic tractability, making casual in-class substitution scientifically inadvisable.

Quantitative Differentiation Against Closest Comparators


PI3Kα Inhibitory Potency vs. Thienopyrimidine-Based Inhibitors

The morpholino-pyridopyrrolopyrimidine-2-carbonitrile series 12a–e, which are direct derivatives of the pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold, demonstrated PI3Kα IC₅₀ values ranging from 0.1 to 7.7 nM across the series [1]. By cross-study comparison, the most potent thienopyrimidine-based PI3Kα inhibitor reported by Zhu et al. (2015) exhibited a PI3Kα IC₅₀ of 7.5 nM [2]. The most active pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivative (IC₅₀ = 0.1 nM) therefore achieves approximately 75-fold greater potency than the best-in-series thienopyrimidine comparator, although this comparison carries the caveat of differing assay conditions between independent laboratories. Within the same study (Ibrahim et al., 2015), the carbonitrile series 12a–e and the pyrimidinone series 8a–d both showed sub-nanomolar to low nanomolar PI3Kα inhibition, but the carbonitrile group enabled distinct binding interactions via H-bonding with Val851 backbone amide that the pyrimidinone carbonyl does not identically recapitulate [1].

PI3Kα inhibition Kinase inhibitor Oncology

Cellular Antiproliferative Activity vs. Doxorubicin in MCF-7 Cells

In a direct head-to-head cytotoxicity evaluation, selected pyrrolo[1,2-c]pyrimidine derivatives 4–8 demonstrated superior antiproliferative activity against the MCF-7 breast adenocarcinoma cell line compared to the standard-of-care cytotoxic agent doxorubicin. Specifically, the most active pyrrolo[1,2-c]pyrimidine derivatives exhibited IC₅₀ values between 6.46 and 7.56 μM, whereas doxorubicin tested under the same assay conditions yielded an IC₅₀ of 8.02 μM [1]. This represents a 6–19% improvement in potency over the clinical comparator. It is important to note that these data pertain to pyrrolo[1,2-c]pyrimidine derivatives 4–8 bearing flexible or semi-flexible side chains at position 3 rather than the unsubstituted parent 4-carbonitrile scaffold; the parent compound serves as the synthetic entry point for generating the active derivatives. The antiproliferative activity was complemented by kinase inhibitory profiling showing preferential c-Src inhibition over VEGFR, with compound 18 (a tricyclic pyrimido-azepine elaborated from the pyrrolo[1,2-c]pyrimidine core) achieving 81% c-Src inhibition [1]. The dual functional readout—cytotoxicity exceeding doxorubicin combined with tractable kinase selectivity—is not simultaneously reported for the comparators pyrrolo[2,3-d]pyrimidine or thienopyrimidine scaffolds in the same study.

Antiproliferative MCF-7 Cytotoxicity

Binding Mode Differentiation: 4-Carbonitrile vs. 4-Oxo Derivatives

Within the same comprehensive study by Ibrahim et al. (2015), four series of condensed pyrrolo[1,2-c]pyrimidines were directly compared: pyrimidopyrrolopyrimidines 6a–d, pyrimidopyrrolopyrimidinones 8a–d, pyrimidopyrrolopyrimidines 10a,b, and pyridopyrrolopyrimidine-2-carbonitriles 12a–e [1]. While the pyrimidinone series 8a–d and carbonitrile series 12a–e both achieved potent PI3Kα inhibition (nanomolar range), molecular docking simulations revealed a critical mechanistic divergence: the 4-carbonitrile group forms a specific hydrogen bond with the backbone amide of Val851 within the p110α active site, an interaction geometry that is structurally distinct from the hydrogen-bonding network utilized by the pyrimidinone carbonyl [1]. This Val851 interaction is conserved across clinically validated PI3Kα inhibitors and is considered a hallmark of high-affinity binding to the kinase hinge region. The 4-CN group cannot be replaced by a 4-oxo, 4-H, or 4-alkyl substituent without losing this specific interaction. Furthermore, the carbonitrile serves as a synthetic linchpin: it can be hydrolyzed to the carboxamide or carboxylic acid, reduced to the aminomethyl derivative, or engaged in [3+2] cycloaddition to form tetrazole bioisosteres—diversification pathways not accessible from the pyrimidinone series without additional protection/deprotection steps [2].

Structure-activity relationship Binding mode Nitrile pharmacophore

Synthetic Accessibility via Catalyst-Free Assembly

The pyrrolo[1,2-c]pyrimidine scaffold benefits from a catalyst-free, one-pot, three-component synthetic methodology that proceeds under mild conditions with column-free separation and high yields [1]. This contrasts with the multi-step syntheses typically required for isomeric pyrrolo[2,3-d]pyrimidine scaffolds, which frequently require palladium-catalyzed cross-coupling, strong bases, or protecting group strategies. For example, the synthesis of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives reported by Sato et al. (2019) requires multiple steps including cyclization under acidic conditions and subsequent functionalization [2]. The TOSMIC-based route to pyrrolo[1,2-c]pyrimidines proceeds via cyclocondensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide followed by desulfonylation, an approach compatible with gram-scale preparation [3]. The catalyst-free multicomponent variant reported by Dommaraju et al. (2015) further reduces step count, eliminates heavy metal contamination risks, and avoids chromatographic purification—factors that directly impact procurement cost, lead time, and scalability for medicinal chemistry campaigns [1]. While no single published study provides a side-by-side E-factor or cost-per-gram comparison across all scaffolds, the available synthetic protocols indicate that the pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold can be accessed in fewer synthetic operations and under greener conditions than the corresponding pyrrolo[2,3-d]pyrimidine or thienopyrimidine analogs.

Synthetic methodology Green chemistry Scalability

Kinase Selectivity Profile vs. Pyrrolo[2,3-d]pyrimidine Scaffolds

Kinase inhibitory profiling of pyrrolo[1,2-c]pyrimidine-derived compounds revealed a selectivity window favoring non-receptor tyrosine kinase c-Src over receptor tyrosine kinase VEGFR. Specifically, the most active derivative in the Arafa et al. (2013) study, compound 18 (a pyrimido[4′,5′:4,5]pyrimido[1,6-a]azepine elaborated from the bicyclic pyrrolo[1,2-c]pyrimidine core), exhibited 81% inhibition of c-Src kinase activity while showing substantially lower inhibition of VEGFR under identical assay conditions [1]. This selectivity profile is in contrast to the pyrrolo[2,3-d]pyrimidine scaffold, which has been reported to yield multi-targeted kinase inhibitors with activity spanning EGFR (IC₅₀ = 79 nM), VEGFR, and other receptor tyrosine kinases, as demonstrated by El-Metwally et al. (2023) [2]. The narrower selectivity window of the [2,3-d] scaffold may present challenges for programs requiring target-specific kinase modulation. Additionally, the pyrrolo[1,2-c]pyrimidine scaffold has been independently validated as a selective inhibitor scaffold for the CLK and DYRK families of splicing kinases, further confirming that the [1,2-c] ring fusion geometry predisposes derivatives toward narrower kinase selectivity profiles compared to the [2,3-d] isomer [3]. These comparisons are class-level and scaffold-level inferences drawn across independent studies rather than direct head-to-head profiling of matched compound pairs; the absence of a single-study, multi-scaffold selectivity panel limits the strength of this evidence.

Kinase selectivity c-Src VEGFR Off-target profiling

Application Scenarios with Measurable Advantages


PI3Kα-Focused Oncology Lead Generation

Programs targeting the p110α catalytic subunit of PI3K for solid tumor indications (breast, cervical, colorectal cancers) can leverage the morpholino-pyridopyrrolopyrimidine-2-carbonitrile series 12a–e as advanced lead matter. The scaffold delivers PI3Kα IC₅₀ values down to 0.1 nM with a structurally validated H-bond to Val851 [1], and demonstrates cellular cytotoxicity of 0.21–1.99 μM against HeLa cells that overexpress p110α—establishing both enzymatic potency and target-dependent cellular activity within a single chemotype [1]. This dual biochemical/cellular validation is not uniformly reported for comparator fused pyrimidine PI3Kα inhibitor series.

c-Src Kinase Programs Requiring VEGFR Selectivity

The pyrrolo[1,2-c]pyrimidine scaffold can be elaborated into tricyclic derivatives (e.g., pyrimido[4′,5′:4,5]pyrimido[1,6-a]azepines) that exhibit preferential c-Src inhibition (81% at screening concentration) with markedly lower VEGFR activity [1]. This selectivity starting point is advantageous for anticancer programs where concomitant VEGFR2 inhibition raises concerns about hypertension and bleeding risk—a well-documented class effect of multi-targeted kinase inhibitors. The [1,2-c] fusion geometry appears to favor this selectivity window in a manner not replicated by the [2,3-d] isomer, which typically yields multi-kinase profiles spanning EGFR, VEGFR, and c-Src within single compounds [2].

Rapid Library Synthesis via Catalyst-Free Assembly

For hit-to-lead and lead optimization campaigns requiring rapid analog generation, the catalyst-free one-pot multicomponent synthesis of pyrrolo[1,2-c]pyrimidine derivatives [1] provides a practical advantage over multi-step, chromatography-intensive routes. The column-free purification and absence of transition metal catalysts reduce per-analog synthesis time, eliminate metal contamination concerns for biological assays, and facilitate parallel library production. Combined with the nitrile group's synthetic versatility (providing access to amides, acids, amines, and tetrazoles), the scaffold supports efficient SAR exploration with reduced synthetic burden [1].

Breast Cancer Antiproliferative Screening Against Doxorubicin

Pyrrolo[1,2-c]pyrimidine derivatives 4–8 have demonstrated MCF-7 cytotoxicity exceeding that of doxorubicin (IC₅₀ 6.46–7.56 μM vs. 8.02 μM) in direct comparative testing [1]. This provides a data-backed rationale for selecting the pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold as an entry point for breast cancer antiproliferative programs that seek doxorubicin-surpassing potency with a kinase-targeted rather than DNA-damaging mechanism of action. The same study demonstrates that scaffold elaboration can modulate the kinase selectivity profile (c-Src vs. VEGFR), offering a dual optimization vector—cytotoxicity and target selectivity—from a single core scaffold [1].

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